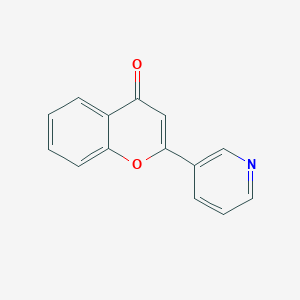

2-Pyridin-3-ylchromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

3327-27-3 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-pyridin-3-ylchromen-4-one |

InChI |

InChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H |

InChI Key |

ACMZJMPKGUUSOJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Ylchromen 4 One and Its Structural Analogues

Established Synthetic Routes to Chromen-4-one Derivatives

The construction of the fundamental chromen-4-one skeleton is a well-trodden path in organic synthesis, with several classical methods forming the bedrock of modern approaches. acs.orgresearchgate.net These routes typically involve the formation of the heterocyclic ring from ortho-hydroxyaryl ketone precursors. acs.org

Condensation Reactions

Condensation reactions are a cornerstone of chromone (B188151) synthesis, providing a direct means to assemble the core structure. acs.orgresearchgate.net These methods often begin with an ortho-hydroxyacetophenone, which undergoes reaction with a suitable partner to build the pyrone ring.

One of the most prominent methods is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of an ortho-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone. acs.orgsamipubco.com A modification of this approach allows for the synthesis of 2-styryl-4H-chromen-4-one derivatives through the condensation of 2-hydroxyacetophenone (B1195853) with cinnamic acid, followed by base-mediated cyclization. samipubco.com This method is advantageous as it proceeds at room temperature and avoids the isolation of intermediate propanediones. samipubco.com

The Kostanecki–Robinson reaction is another classical method, though it often suffers from drawbacks like the need for harsh conditions and the formation of side products. acs.orgresearchgate.net

Table 1: Comparison of Classical Condensation Reactions for Chromone Synthesis

| Reaction Name | Typical Starting Materials | Key Transformation | General Conditions | Reference |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Acyl Chloride | Intramolecular rearrangement to a 1,3-diketone, followed by cyclization | Base (e.g., Pyridine (B92270), KOH), then Acid (e.g., H2SO4) | acs.orgsamipubco.com |

| Modified Baker-Venkataraman | 2-Hydroxyacetophenone, Cinnamic Acid | Condensation followed by intramolecular 1,2-addition and cyclodehydration | Base (e.g., EtONa) in DMSO at room temperature | samipubco.com |

| Kostanecki–Robinson Reaction | o-Hydroxyacetophenone, Aliphatic Anhydride | Acylation and subsequent cyclization | Sodium salt of the corresponding carboxylic acid, high temperatures | acs.orgresearchgate.net |

Cyclization Approaches

Cyclization strategies are fundamental to forming the heterocyclic pyran ring of the chromone system. These methods often involve the intramolecular ring closure of a pre-formed linear precursor.

A common and effective approach is the acid-catalyzed cyclization of 2'-hydroxychalcones . These chalcones, which can be synthesized via Claisen-Schmidt condensation between an ortho-hydroxyacetophenone and an appropriate aldehyde (such as pyridine-3-carbaldehyde for the target compound), undergo intramolecular Michael addition. The resulting intermediate then cyclizes and oxidizes to furnish the 2-substituted chromen-4-one.

Another powerful technique involves intramolecular Wittig reactions . This approach can build the chromen-4-one ring system from acylphosphoranes derived from O-acyl(aroyl)salicylic acids. researchgate.net Radical cyclizations have also emerged as a potent tool. For instance, cascade radical cyclization of 2-(allyloxy)arylaldehydes can be initiated to form functionalized chroman-4-ones, which are precursors to chromen-4-ones. rsc.orgresearchgate.netbeilstein-journals.org These reactions can proceed under metal-free conditions using oxidants like potassium persulfate (K₂S₂O₈). beilstein-journals.org

Advanced Synthetic Strategies for Pyridine-Substituted Chromenones

To introduce the pyridine substituent, particularly at the 2-position, and to improve efficiency and structural diversity, more advanced synthetic methods have been developed. These strategies offer advantages in terms of reaction conditions, yields, and substrate scope.

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification. nih.govresearchgate.net While direct MCRs for 2-pyridin-3-ylchromen-4-one are not extensively documented, the principles are applied to synthesize related heterocyclic systems like chromeno[2,3-b]pyridines. researchgate.net These reactions often involve starting materials like salicylaldehydes, malononitrile, and an alcohol or amine, sometimes catalyzed by novel systems like eutectogels. researchgate.netrsc.org A strategy for chromeno[4,3-b]pyrrol-4(1H)-ones involves a three-component reaction followed by an intramolecular Michael cyclization, showcasing the power of combining MCRs with subsequent cyclization steps. nih.gov

Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for attaching a pyridine ring to a pre-formed chromone core. eie.grresearchgate.net

The Suzuki-Miyaura coupling is a preeminent example, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To synthesize this compound, this would most commonly involve coupling 3-pyridinylboronic acid with a 2-halochromen-4-one (e.g., 2-bromo- or 2-iodochromen-4-one).

The development of highly active catalyst systems, often employing specialized phosphine (B1218219) ligands like SPhos or XPhos, has been crucial for the successful coupling of electron-deficient heteroaryl boron reagents like those derived from pyridine. researchgate.netnih.gov While palladium is the most common catalyst, nickel-based systems also offer a cost-effective and highly reactive alternative. eie.grsumitomo-chem.co.jp

Table 2: Representative Suzuki-Miyaura Coupling for 2-Arylchromenone Synthesis

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligand | KF | Dioxane | Good | nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 (phosphite) | KF | Dioxane | 74% | nih.gov |

| Aryl Bromides | Aryl(trialkoxy)silanes (Hiyama Coupling) | Pd/Fe₃O₄ | NaOH | H₂O | up to 92% | mdpi.com |

| Alkenyl Bromides | Aldehydes (Intramolecular Acylation) | Pd(PPh₃)₄ / Xphos | K₂CO₃ | 1,4-dioxane | Moderate to Good | acs.org |

Other cross-coupling reactions such as Heck, Stille, Negishi, and Sonogashira also provide powerful alternatives for C-C bond formation in the synthesis of complex heterocyclic systems. iitm.ac.in

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov

This technique is particularly effective for many of the reactions used to build chromenone systems. For example, base-promoted condensation of 2-hydroxyacetophenones with aldehydes to form chroman-4-ones (precursors to chromones) can be achieved in under an hour at 170 °C using microwave heating. mdpi.comnih.gov MCRs to produce substituted chromenes have been efficiently conducted under microwave irradiation at 150 °C for just 5 minutes. mdpi.comnih.gov The synthesis of various pyridine and chromene derivatives has been shown to be amenable to microwave heating, highlighting its broad applicability in this area of heterocyclic chemistry. mdpi.comacsgcipr.org

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical aspects in the synthesis of this compound, particularly when utilizing precursors with multiple reactive sites. The control of selectivity ensures the formation of the desired isomer and avoids the generation of unwanted byproducts.

In the synthesis of this compound starting from 2-hydroxyacetophenone and a derivative of pyridine-3-carboxylic acid, the primary regioselective challenge lies in the initial acylation step. The hydroxyl group of the 2-hydroxyacetophenone is more nucleophilic than the ketone, ensuring selective O-acylation to form the necessary ester intermediate for subsequent cyclization reactions like the Baker-Venkataraman rearrangement.

When employing methods involving the reaction of a pre-formed chromone nucleus with a pyridine derivative, or vice versa, the inherent reactivity of the heterocyclic rings governs the regioselectivity. The chromone ring possesses two main electrophilic sites: the C2 and C4 positions. Nucleophilic attack at C2 is generally favored, leading to the introduction of the pyridinyl substituent at this position.

In reactions involving substituted pyridines, the regioselectivity of bond formation is influenced by the electronic effects of the substituents on the pyridine ring. For instance, in the synthesis of related pyridinyl-containing heterocycles, the use of blocking groups or directing groups can be employed to achieve a specific regiochemical outcome. nih.govchemrxiv.org The direct C-H functionalization of pyridines often leads to a mixture of isomers, making regioselective synthesis challenging. nih.gov However, methods have been developed for the C4-alkylation of pyridines with high regioselectivity by using a maleate-derived blocking group. chemrxiv.org

The synthesis of related systems, such as 2-nitro-3-arylimidazo[1,2-a]pyridines, has been achieved with complete regioselectivity through an iron-catalyzed oxidative amination of nitroalkenes with 2-aminopyridines. organic-chemistry.org This highlights the potential for catalyst control in achieving high regioselectivity in the synthesis of complex heterocyclic systems. Similarly, the regioselective synthesis of 2-(2-hydroxyaryl)pyridines from benzynes and pyridine N-oxides can be controlled by modifying the reaction conditions. rsc.org

The table below summarizes key factors influencing chemo- and regioselectivity in the synthesis of pyridinylchromenones and related heterocycles.

| Synthetic Step | Competing Sites/Groups | Controlling Factor(s) | Desired Outcome |

| Acylation of 2-hydroxyacetophenone | Phenolic -OH vs. Ketonic C=O | Higher nucleophilicity of the hydroxyl group | Selective O-acylation |

| Cyclization of 1,3-diketone | Acid or base catalysis | Formation of the chromen-4-one ring | |

| Substitution on chromone ring | C2 vs. C4 position | Inherent electrophilicity of the positions | Substitution at C2 |

| Functionalization of pyridine ring | C2, C4, C6 positions | Electronic effects of substituents, directing groups, catalyst choice | Selective functionalization at the desired position |

Synthetic Challenges and Opportunities for Derivatization

The synthesis of this compound presents several challenges, primarily related to reaction conditions and the potential for side reactions. For instance, the Baker-Venkataraman rearrangement often requires strong bases and high temperatures, which can lead to decomposition of starting materials or products, especially if they contain sensitive functional groups. The purification of the final compound from reaction byproducts can also be a significant hurdle.

A key challenge in the synthesis of functionalized 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related heterocyclic system, was the chemoselective introduction of substituents at different positions. nih.gov The oxidative addition of palladium catalysts occurred preferentially at one position over another, necessitating a change in the synthetic strategy to introduce the functional groups in a different order. nih.gov Similar challenges can be anticipated in the multi-step synthesis of complex derivatives of this compound.

Despite these challenges, the this compound scaffold offers numerous opportunities for derivatization, allowing for the exploration of its structure-activity relationships for various applications.

Derivatization of the Chromone Ring: The chromone ring can be functionalized at various positions. The C3 position can be halogenated, nitrated, or subjected to formylation, providing a handle for further modifications. The benzene (B151609) ring of the chromone nucleus can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce a variety of substituents. The positions of these substitutions are directed by the activating effect of the pyrone ring's oxygen atom.

Derivatization of the Pyridine Ring: The pyridine ring offers multiple sites for derivatization. C-H activation and cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or alkyl groups at specific positions of the pyridine ring. beilstein-journals.org The nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter the solubility and electronic properties of the molecule.

Opportunities for the development of novel synthetic methodologies include:

Green Synthesis Approaches: The development of more environmentally friendly synthetic methods using greener solvents, catalysts, and energy sources, such as microwave or ultrasound irradiation, is a significant area of opportunity. researchgate.net

Catalytic C-H Functionalization: Direct C-H functionalization of both the chromone and pyridine rings would provide a more atom-economical and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Multi-component Reactions: Designing one-pot, multi-component reactions to assemble the this compound core from simple starting materials would significantly improve synthetic efficiency.

The table below outlines potential derivatization strategies for the this compound scaffold.

| Scaffold Position | Reaction Type | Potential Functional Groups |

| Chromone C3 | Halogenation, Nitration, Formylation | -Cl, -Br, -NO₂, -CHO |

| Chromone Benzene Ring | Electrophilic Substitution | -NO₂, -Br, -SO₃H, -R (Friedel-Crafts) |

| Pyridine Ring | C-H Activation/Cross-Coupling | Aryl, Alkyl groups |

| Pyridine Nitrogen | Quaternization | N-alkyl, N-aryl pyridinium salts |

Medicinal Chemistry Principles Applied to the 2 Pyridin 3 Ylchromen 4 One Scaffold

2-Pyridin-3-ylchromen-4-one as a Privileged Structure in Drug Development

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular scaffolds that can bind to a range of different biological targets. mdpi.com These frameworks, such as the chromone (B188151) and pyridine (B92270) rings present in this compound, are frequently found in biologically active compounds and approved drugs. frontiersin.orgresearchgate.net

The chromone ring system is recognized as a privileged scaffold due to its rigid bicyclic structure and its prevalence in natural products with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Similarly, the pyridine ring is a key component in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets. frontiersin.org The fusion of these two privileged motifs in the this compound framework creates a unique chemical entity with significant potential for drug development. This combination allows for extensive chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The exploration of such privileged structures is an emerging and powerful strategy in drug discovery. mdpi.comresearchgate.net By focusing on scaffolds with known biological relevance, researchers can expedite the discovery of new lead compounds with improved drug-like properties. The inherent characteristics of the this compound scaffold, such as its ability to interact with multiple receptor types, make it an attractive starting point for developing novel therapeutics for a variety of diseases. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry for lead generation and optimization. nih.govresearchgate.net These approaches involve modifying the core structure of a known active compound to discover new chemical entities with improved properties. nih.govunipa.it

Scaffold hopping aims to replace the central molecular framework of a molecule with a structurally different but functionally equivalent scaffold. nih.govscispace.com This technique is valuable for navigating novel chemical spaces, overcoming patent limitations, and improving pharmacokinetic profiles. unipa.it For the this compound scaffold, this could involve replacing the chromen-4-one core with other heterocyclic systems that mimic its spatial arrangement and key interactions. unipa.itscispace.com

Bioisosteric replacement , a related concept, involves the substitution of specific functional groups or fragments with others that have similar physical or chemical properties, leading to comparable biological activity. nih.govresearchgate.net In the context of this compound, bioisosteric replacements could be applied to either the pyridine or the chromone moiety. For instance, the pyridine nitrogen could be repositioned, or the entire ring could be replaced with other five- or six-membered heterocycles to modulate properties like basicity, polarity, and metabolic stability. frontiersin.org Similarly, the oxygen atom in the chromone ring could be substituted with sulfur or nitrogen to create thiochromenones or quinolinones, respectively. unipa.it

These strategies allow medicinal chemists to systematically explore the structure-activity relationships (SAR) of the this compound scaffold, leading to the identification of derivatives with enhanced potency, selectivity, and drug-like properties. researchgate.net

Lead Identification and Optimization of this compound Derivatives

Lead identification is the process of finding a promising chemical compound that exhibits the desired biological activity and has the potential to be developed into a therapeutic agent. slideshare.netaragen.com Once a lead compound like a this compound derivative is identified, it undergoes a rigorous process of lead optimization. criver.comdanaher.com

The primary goal of lead optimization is to refine the structure of the lead compound to enhance its desirable properties while minimizing undesirable ones. criver.combiobide.com This involves a multi-parameter optimization process targeting several key attributes:

Potency and Efficacy: Modifications are made to the this compound scaffold to maximize its biological activity against the intended target. criver.combiobide.com

Selectivity: The compound's structure is altered to improve its specificity for the target, thereby reducing off-target effects. criver.combiobide.com

Pharmacokinetic Properties (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of the molecule is fine-tuned to ensure it can reach the target site in sufficient concentrations and be cleared from the body appropriately. danaher.com

Toxicity: Structural liabilities associated with toxicity are identified and mitigated. biobide.com

This iterative process of design, synthesis, and testing allows for the systematic exploration of the structure-activity relationship (SAR) of the this compound series. criver.com Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed to guide the design of new analogs. danaher.com The ultimate aim is to produce a preclinical candidate with an optimal balance of properties for further development. criver.com

Fragment-Based Drug Design Utilizing Chromen-4-one Motifs

Fragment-based drug design (FBDD) has become a powerful and efficient strategy in modern drug discovery. openaccessjournals.comresearchgate.net This approach starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. researchgate.netmdpi.com These fragments then serve as starting points for the development of more potent lead compounds through a process of growing, linking, or merging. researchgate.netmdpi.com

The chromen-4-one motif, a key component of this compound, is an ideal candidate for FBDD. Its relatively small size and rigid structure provide a well-defined anchor for binding to a target protein. researchgate.net A library of diverse fragments containing the chromen-4-one core can be screened against a specific target using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. openaccessjournals.comresearchgate.net

Once a chromen-4-one fragment hit is identified and its binding mode is characterized, it can be elaborated in a stepwise manner. frontiersin.org For instance, different substituents can be added to the chromen-4-one ring to explore interactions with adjacent pockets of the protein binding site. This "fragment growing" strategy can lead to a significant increase in binding affinity and the development of a potent and selective inhibitor. researchgate.net The pyridine moiety of this compound can be considered as a successful outcome of such a fragment-growing or linking strategy from an initial chromen-4-one hit.

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often results in lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening (HTS). mdpi.comfrontiersin.org

Compound Names

| Compound Name |

| This compound |

| Thiochromenones |

| Quinolinones |

Molecular Mechanisms of Action for 2 Pyridin 3 Ylchromen 4 One Derivatives

Enzyme Inhibition Pathways

Derivatives of the 2-Pyridin-3-ylchromen-4-one scaffold have demonstrated significant capabilities as enzyme inhibitors, a primary mechanism driving their pharmacological effects. These compounds interfere with various enzymatic pathways crucial for cell proliferation and survival.

Kinase Inhibition Profiles

A prominent feature of this compound derivatives is their ability to inhibit a range of protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs): Flavopiridol, a semi-synthetic flavone (B191248) derivative structurally related to the chromenone core, is a well-documented inhibitor of CDKs. mdpi.com By targeting CDKs, these compounds can halt the cell cycle, preventing the uncontrolled proliferation of cancer cells. mdpi.com

Janus Kinase (JAK): The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. thermofisher.comfrontiersin.org Inhibition of JAKs is a key mechanism for modulating immune responses and has been implicated in the action of various kinase inhibitors. thermofisher.comfrontiersin.org

DNA-Dependent Protein Kinase (DNA-PK): Certain chromenone derivatives have been developed as potent and selective inhibitors of DNA-PK, an enzyme critical for the repair of DNA double-strand breaks. researchgate.net By inhibiting DNA-PK, these compounds can enhance the efficacy of DNA-damaging cancer therapies. researchgate.net

Several studies have highlighted the potential of related heterocyclic compounds as multi-targeted kinase inhibitors. For instance, certain pyrrolo[2,3-d]pyrimidine and quinazolin-4(3H)-one derivatives have shown inhibitory activity against a panel of kinases including EGFR, HER2, VEGFR2, and CDK2. nih.govmdpi.com Similarly, some nih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives have been identified as potent c-Met kinase inhibitors. rsc.org

Below is an interactive table summarizing the kinase inhibition profiles of various heterocyclic compounds structurally related to the this compound core.

| Compound Class | Target Kinases | Observed Effect | Reference |

| Flavone Derivatives (e.g., Flavopiridol) | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression | mdpi.com |

| Chromen-4-one Derivatives | DNA-Dependent Protein Kinase (DNA-PK) | Potent and selective inhibition | researchgate.net |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | PIM-1 Kinase | Potent inhibition | rsc.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted inhibition | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one Derivatives | VEGFR2, EGFR, HER2, CDK2 | Multi-targeted inhibition | mdpi.com |

| nih.govrsc.orgtriazolo[4,3-a]pyrazine Derivatives | c-Met Kinase | Potent inhibition | rsc.org |

Mechanistic Distinction between Competitive and Non-Competitive Inhibition

Enzyme inhibition by this compound derivatives can occur through different mechanisms, broadly classified as competitive and non-competitive inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. knyamed.com The binding of the inhibitor prevents the substrate from binding, thereby reducing the enzyme's activity. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). knyamed.com

Non-Competitive Inhibition: Here, the inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. uniroma1.it This binding event alters the enzyme's conformation, including the shape of the active site, which reduces its catalytic efficiency. savemyexams.com Unlike competitive inhibition, the inhibitor does not prevent the substrate from binding, and its effect cannot be surmounted by increasing substrate concentration. knyamed.comuniroma1.it Non-competitive inhibition is identified by a decrease in Vmax without a change in Km. pearson.com

Understanding the specific type of inhibition is crucial for drug design and development, as it dictates the nature of the interaction between the compound and its target enzyme.

Receptor Binding and Ligand-Target Interactions

Beyond enzyme inhibition, derivatives of this compound can exert their biological effects by binding to specific cellular receptors. The pyridine (B92270) and chromenone moieties are key structural features that facilitate these interactions.

For example, studies on 2-pyridin-2-yl-1H-indole derivatives have demonstrated their ability to bind to the estrogen receptor (ER), suggesting a potential role in modulating hormone-dependent pathways. nih.gov Similarly, novel fluorinated xanthine (B1682287) derivatives have shown high binding affinity for adenosine (B11128) A2B receptors. mdpi.com The interaction of such compounds with G protein-coupled receptors, like the P2Y1 receptor, has also been explored, with some benzimidazole (B57391) derivatives acting as potent antagonists. nih.gov The specific binding affinity and the resulting downstream signaling depend on the precise chemical structure of the derivative and the three-dimensional conformation of the receptor's binding pocket.

Modulation of Cellular Signaling Cascades (e.g., JAK/STAT Pathway)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus to regulate gene expression. thermofisher.comfrontiersin.org This pathway plays a fundamental role in processes like cell proliferation, differentiation, and immune responses. thermofisher.comiranjd.ir

The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor. thermofisher.com This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs. iranjd.ir Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors. bio-rad.com

Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and immune disorders. thermofisher.comfrontiersin.org Derivatives of this compound can modulate this pathway, often through the inhibition of JAKs as mentioned earlier. By interfering with this cascade, these compounds can influence the expression of genes involved in inflammation, cell survival, and proliferation. Computer simulations and kinetic studies of the JAK/STAT pathway have highlighted the roles of negative regulators like Suppressor of Cytokine Signaling-1 (SOCS1) and phosphatases in controlling the signal duration and intensity. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the molecular interactions of this compound derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction: Several studies have shown that related heterocyclic compounds can trigger apoptosis. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Similarly, some pyridine and pyridone derivatives have been shown to induce apoptosis, with one compound significantly increasing the apoptotic cell population. nih.gov The induction of apoptosis is a desirable trait for anticancer agents as it leads to the selective elimination of tumor cells.

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Some pyridine derivatives induce G2/M phase arrest in cancer cells. nih.gov Other related compounds, like certain pyrido[2,3-d]pyrimidine derivatives, have been found to arrest the cell cycle at the G1 phase. rsc.org Flavopiridol and its derivatives are known to arrest the cell cycle in both the G1 and G2/M phases through CDK inhibition. mdpi.com By halting the cell cycle at these checkpoints, the compounds can prevent the replication of damaged DNA and promote cell death.

The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for the development of new anticancer therapies. rsc.orgrsc.org

Structure Activity Relationship Sar and Structural Optimization of 2 Pyridin 3 Ylchromen 4 One Derivatives

Correlating Substituent Effects on the Chromen-4-one Moiety with Biological Activity

The chromen-4-one core serves as a versatile scaffold where substitutions at various positions can dramatically modulate biological activity. Structure-activity relationship studies on related chromen-4-one derivatives, initially stemming from the PI3K inhibitor LY294002 (2-morpholino-4H-chromen-4-one), have provided a foundational understanding of these effects. researchgate.netresearchgate.net

Research into DNA-PK inhibitors has systematically explored the impact of substituents at the 6-, 7-, and 8-positions of the chromen-4-one ring. These studies have shown that while substitution at positions 6 and 7 is often detrimental to activity, substitution at the 8-position is generally well-tolerated and can lead to significant increases in potency. researchgate.net For instance, the introduction of aryl and heteroaryl groups at the 8-position has been a particularly fruitful strategy. The transition from a simple phenyl group to more complex, rigid systems like dibenzothiophene (B1670422) at this position led to a substantial enhancement in inhibitory activity against DNA-PK. researchgate.net

The table below summarizes the effects of various substituents on the chromen-4-one moiety, drawing from research on analogous DNA-PK inhibitors.

| Compound Series | Substitution Position | Substituent | Effect on DNA-PK Inhibitory Activity | Reference |

| 8-Arylchromen-4-ones | 8 | Phenyl | Tolerated, serves as a base for further optimization. | researchgate.net |

| 8-Arylchromen-4-ones | 8 | Dibenzofuranyl | Excellent inhibitory activity (IC₅₀ = 40 nM for NU7427). | researchgate.net |

| 8-Arylchromen-4-ones | 8 | Dibenzothiophenyl | Potent inhibition (IC₅₀ = 13-30 nM for NU7441). | researchgate.netresearchgate.net |

| 6-Alkoxy-chromen-4-ones | 6 | Alkoxy groups | Generally disfavored, leads to decreased activity. | researchgate.net |

| 7-Alkoxy-chromen-4-ones | 7 | Alkoxy groups | Disfavored, though some derivatives showed slight improvement. | researchgate.net |

This data is based on 2-morpholino-chromen-4-one analogues, which provide strong inferential SAR data for the 2-pyridin-3-ylchromen-4-one scaffold.

Influence of Pyridine (B92270) Ring Modifications on Pharmacological Profiles

The pyridine ring is a key structural feature that significantly impacts the pharmacological profile of a drug candidate. openaccessjournals.com Its presence can enhance biochemical potency, improve metabolic stability, and address issues related to protein binding. nih.gov In the context of this compound, the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site and alters the electronic properties of the molecule compared to a phenyl analogue. openaccessjournals.com

Modifications to the pyridine ring itself, such as the introduction of substituents, can fine-tune these properties. For example, adding alkoxy groups to a pyridine ring has been shown to influence analgesic effects in other heterocyclic systems. nih.gov Replacing a terminal phenyl ring with a pyridine ring in other molecular scaffolds has been shown to improve metabolic stability by as much as 160-fold and enhance cellular permeability. nih.gov While specific studies on modifying the pyridine ring of this compound are limited, the general principles of medicinal chemistry suggest that such modifications would be a viable strategy for optimizing its drug-like properties. researchgate.net For example, substitution at positions ortho- or para- to the ring nitrogen could modulate the molecule's interaction with metabolic enzymes or its target protein.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For chromen-4-one based inhibitors, several key pharmacophoric elements have been identified through molecular modeling and SAR studies. gu.se

The essential features for potent DNA-PK inhibition, which can be extrapolated to the this compound scaffold, include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position of the chromen-4-one ring is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the kinase hinge region of the target.

A Heterocyclic Core: The planar chromen-4-one ring system forms the central scaffold that correctly orients the other pharmacophoric elements.

A Hydrophobic Region: A hydrophobic pocket in the target's binding site accommodates substituents at the 8-position of the chromen-4-one ring. This is evidenced by the high potency of derivatives bearing bulky, hydrophobic groups like dibenzothiophene. researchgate.net

Ligand-based pharmacophore modeling of related inhibitors often reveals a combination of aromatic groups, hydrogen bond acceptors and donors, and hydrophobic features as critical for activity. mdpi.com

Derivatization Strategies for Enhancing Potency and Selectivity

Derivatization is the process of chemically modifying a lead compound to improve its therapeutic properties. For the this compound class, strategies to enhance potency and selectivity primarily focus on two areas: modification of the chromen-4-one core and alteration of the pyridine ring.

Late-Stage Functionalization (LSF): Modern synthetic methods like LSF allow for the direct modification of C-H bonds in a complex molecule. uni-muenchen.de This enables the rapid exploration of chemical space by introducing diverse functional groups onto the chromen-4-one or pyridine rings, potentially improving potency, selectivity, and ADME (adsorption, distribution, metabolism, and excretion) properties.

Scaffold Hopping: This strategy involves replacing the central chromen-4-one core with other heterocyclic systems while retaining key pharmacophoric elements. For example, quinolin-4-one and pyridopyrimidin-4-one cores have been investigated as surrogates for the chromen-4-one template in DNA-PK inhibitors, demonstrating that the essential binding interactions can be maintained with different scaffolds. researchgate.net

Introduction of Bulky Hydrophobic Groups: As established by SAR, the most successful strategy for boosting the potency of chromen-4-one inhibitors has been the introduction of large, hydrophobic, and often heteroaromatic substituents at the 8-position. The synthesis of 8-(dibenzothiophen-4-yl) derivatives resulted in compounds with nanomolar potency, representing a significant improvement over unsubstituted parent compounds. researchgate.net

Chemical Derivatization for Analytical Performance: Chemical derivatization techniques are also employed to enhance detection in analytical methods by introducing chromophores or fluorophores, which is crucial during preclinical development. nih.gov

The evolution from early, non-selective inhibitors to highly potent and selective compounds like NU7441 exemplifies a successful derivatization strategy focused on exploiting a key hydrophobic pocket in the target enzyme. researchgate.net

Conformational Preferences and Their Impact on SAR

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The this compound molecule possesses rotational freedom around the single bond connecting the chromen-4-one and pyridine rings. The preferred spatial arrangement (conformation) of these two rings relative to each other can significantly impact biological activity. idrblab.net

Computational studies, including conformational analysis and molecular docking, are essential tools for understanding these preferences. nih.govresearchgate.net Such analyses on the closely related 2-pyridin-3-yl-benzo[d] openaccessjournals.comnih.govoxazin-4-one scaffold have shown that specific software tools can generate representative conformers that accurately model the protein-ligand interactions. nih.govresearchgate.net The analysis of halogenated pyran analogues further underscores that intramolecular interactions can force a molecule into a specific conformation, which in turn dictates its biological potential. beilstein-journals.org

For this compound derivatives, the dihedral angle between the plane of the chromen-4-one system and the pyridine ring is a key determinant of binding affinity. The optimal conformation is one that minimizes steric hindrance while maximizing favorable interactions within the target's binding site. Ligand binding often induces a specific conformation change in the target protein, and only a molecule that can adopt the correct corresponding shape will be a potent inhibitor. idrblab.net

Computational Chemistry and in Silico Approaches for 2 Pyridin 3 Ylchromen 4 One Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the resulting complex. nih.goviipseries.org This method is crucial in structure-based drug design for understanding how molecules like 2-pyridin-3-ylchromen-4-one derivatives interact with protein targets. nih.govnih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict how this compound and its analogs fit into the binding sites of target proteins. nih.gov The process involves generating multiple possible conformations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com A more negative binding affinity value generally indicates a more stable and favorable interaction between the ligand and the protein. bhu.ac.in

For instance, in studies involving derivatives of related heterocyclic systems, docking has been used to predict binding affinities, with results often presented in kcal/mol. dergipark.org.trms-editions.cl These simulations can reveal different binding modes, which describe the various ways a ligand can orient itself within the binding pocket. mdpi.com The selection of the most likely binding pose is often based on the lowest binding energy and consistency across multiple docking runs. mdpi.com While specific docking studies for this compound are not detailed in the provided results, the general methodology is widely applicable. For example, studies on similar structures like 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives have successfully used docking to build common binding models into target proteins like human neutrophil elastase. nih.gov

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|---|

| 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivative | Human Neutrophil Elastase | Data Not Specified | FRED and GLIDE |

| 3-chloropyridine (B48278) moiety | SARS-CoV Mpro | Data Not Specified | Not Specified |

Identification of Key Interacting Residues (e.g., Hydrogen Bonding)

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. mdpi.com

Hydrogen bonds are particularly significant in determining the specificity and affinity of a ligand for its target. mdpi.com Docking studies can pinpoint which atoms on the ligand and which residues on the protein are involved in these hydrogen bonds. researchgate.net For example, in the docking of 3-chloropyridine moieties into the SARS-CoV Mpro S1 pocket, a hydrogen bond was predicted between the nitrogen atom of the chloropyridine and the Nε2 of His163. nih.gov Similarly, hydrophobic interactions with residues like Cys145 and Met165 were also identified as being important for binding. nih.gov

| Compound/Moiety | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-chloropyridine moiety | SARS-CoV Mpro | His163 | Hydrogen Bond |

| 3-chloropyridine moiety | SARS-CoV Mpro | Cys145, Met165 | Hydrophobic Interaction |

| 3-chloropyridine moiety | SARS-CoV Mpro | Ser144 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. mdpi.com

3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA))

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to explain their biological activities. wikipedia.org Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. wikipedia.orgmdpi.com To perform a CoMFA study, the molecules in the dataset are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various grid points. globalresearchonline.net

The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict the activity of new compounds. nih.gov The results are often visualized as contour maps, which show regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. researchgate.net For instance, a CoMFA study on thienopyrimidine and thienopyridine derivatives as Aurora-B kinase inhibitors yielded a statistically significant model that provided insights into the structural requirements for inhibition. nih.gov While a specific CoMFA study for this compound was not found, this technique is highly relevant for optimizing its structure for a desired biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. mdpi.com MD simulations can be used to assess the stability of a docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies. nih.govmdpi.com

In the context of drug design, MD simulations can validate the interactions predicted by docking and provide a more accurate representation of the binding event. mdpi.com For example, MD simulations have been used to study the binding modes of various drugs with cytochrome P450 3A4 and to investigate the stability of ligand-bound sirtuin structures. mdpi.commdpi.com These simulations can reveal persistent hydrogen bonds and dynamic changes that are crucial for understanding the mechanism of action. mdpi.com

Quantum Chemical Calculations and Excited-State Studies (e.g., Time-Dependent Density Functional Theory (TDDFT) for Proton Transfer Mechanisms)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of molecules. researchgate.net An extension of DFT, Time-Dependent Density Functional Theory (TDDFT), is particularly useful for studying the properties of molecules in their excited states. wikipedia.orguci.edu

TDDFT is a powerful tool for investigating photochemical processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net In molecules capable of ESIPT, photoexcitation can lead to the transfer of a proton within the molecule, resulting in a tautomeric form with different photophysical properties. mdpi.com For the related compound 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one, it was found that upon excitation, an ESIPT reaction occurs, leading to a tautomer emission. nih.gov Similarly, studies on 3-hydroxyflavone, which has a similar chromone (B188151) core, have used TDDFT to predict a small energy barrier for proton transfer in the excited state, suggesting an ultrafast reaction. chemrxiv.org These computational approaches are crucial for understanding the fundamental photophysics of this compound and its potential applications in areas like molecular sensing. nih.govchemrxiv.org

Virtual Screening and Ligand-Based Drug Design Workflows

Computational chemistry provides powerful in silico tools to accelerate the discovery and optimization of novel therapeutic agents. For a scaffold like this compound, virtual screening and ligand-based drug design are key strategies to identify potential biological targets and enhance potency and selectivity. These approaches leverage the known chemical information of active compounds to guide the design of new molecules, even in the absence of a high-resolution structure of the target protein. gardp.orgjpionline.org

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.org This process narrows down the vast chemical space to a manageable number of candidates for experimental testing.

One prominent example of computational workflow applied to a closely related scaffold involves the design of 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. acs.org Molecular modeling was employed to understand the plausible binding mode of this chromone scaffold within the ATP-binding site of p38α. The modeling suggested that the pyridyl nitrogen could form a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme, an interaction characteristic of many known p38 inhibitors. Furthermore, the 3-phenyl substituent was predicted to occupy a hydrophobic pocket, which is critical for achieving selectivity. acs.org This structural understanding guided the synthesis of derivatives with an amino group on the pyridyl ring, aiming to form an additional hydrogen bond and improve potency. acs.org

Another relevant study, while not on the exact chromen-4-one core, employed a comprehensive computational workflow on 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives targeting human neutrophil elastase, a serine protease implicated in inflammatory diseases. nih.govresearchgate.net This research highlights a typical workflow involving:

Conformational Analysis : Using various software (OMEGA, HYPERCHEM, MOPAC) to generate and compare different 3D conformations of the inhibitors. nih.gov

Molecular Docking : Employing both rigid (FRED) and flexible (GLIDE) docking programs to predict how these conformers bind to the active site of the target protein. nih.gov

The results from such studies are crucial for building a common binding model, which can then be used to screen for new, potentially more potent inhibitors based on the 2-pyridin-3-yl scaffold.

Ligand-Based Drug Design is utilized when the 3D structure of the target is unknown. gardp.orgnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. jpionline.orgnih.gov

QSAR : This method correlates variations in the biological activity of a set of compounds with changes in their physicochemical properties or structural features (descriptors). The resulting mathematical model can then predict the activity of newly designed compounds. nih.gov

Pharmacophore Modeling : A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. frontiersin.orgdovepress.com These models are generated from a set of active ligands and used as 3D queries to screen compound databases for molecules that match the required features. researchgate.netugm.ac.id

While specific QSAR or pharmacophore models for this compound are not extensively documented in publicly available literature, studies on analogous structures demonstrate the utility of these methods. For instance, 3D-QSAR studies on a series of falcipain-3 inhibitors successfully generated statistically significant models (CoMFA and CoMSIA) that provided contour maps highlighting regions where steric bulk or specific electronic properties would be favorable or unfavorable for activity. nih.gov These maps offer clear, visual guidance for modifying the lead structures to enhance binding affinity.

The table below summarizes findings from computational studies on scaffolds structurally related to this compound, illustrating the application of these workflows.

| Scaffold Studied | Target | Computational Method(s) | Key Findings & Software Used | Reference(s) |

| 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives | p38α MAP Kinase | Molecular Modeling, Structure-Based Design | The pyridyl nitrogen forms a key H-bond with Met109. An amino group on the pyridyl moiety can form an extra H-bond. Docking suggested orientation in the ATP-binding site. | acs.org |

| 2-Pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives | Human Neutrophil Elastase | Conformational Analysis, Molecular Docking | A common binding model was developed. Comparative analysis of conformer generation (OMEGA, HYPERCHEM, MOPAC) and docking (FRED, GLIDE) was performed. OMEGA was found to generate the most representative conformers. | nih.govresearchgate.net |

| 2-Pyrimidinecarbonitrile derivatives | Falcipain-3 | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | Statistically significant CoMFA and CoMSIA models were built. Contour maps provided guidelines for structural modifications. Docking with GOLD software revealed key binding interactions. | nih.gov |

| 4-Chromanone derivatives | Opioid Receptor | QSAR, Molecular Docking | A lead compound was identified via docking. Group replacements based on QSAR models led to the design of 989 new derivatives, with 68 showing better predicted affinity than morphine. | jmbfs.org |

These examples underscore how virtual screening and ligand-based drug design workflows are applied to chromone-like and pyridinyl-containing scaffolds. By identifying crucial structural features and predicting binding interactions, these computational methods effectively guide the rational design of more potent and selective molecules, forming a critical component of modern drug discovery research.

Emerging Research Avenues and Translational Perspectives for 2 Pyridin 3 Ylchromen 4 One

Design of Next-Generation 2-Pyridin-3-ylchromen-4-one Analogues

The core structure of this compound serves as a privileged scaffold in medicinal chemistry, but its translation into a drug candidate necessitates iterative structural modifications. The design of next-generation analogues is a rational process guided by structure-activity relationship (SAR) studies, computational modeling, and synthetic feasibility. The primary objectives are to improve potency, selectivity, and pharmacokinetic properties. acs.org

A key strategy involves the introduction of various heterofunctional groups to the chroman-4-one or chromen-4-one core to enhance properties like hydrophilicity, which can be crucial for bioavailability. acs.org For instance, research on related chroman-4-one structures has focused on adding terminal hydroxyl, carboxylic acid, ester, and amide moieties to alkyl side chains. acs.org Another approach is the replacement of phenyl rings with aromatic or aliphatic heterocycles to explore new binding interactions and modulate physicochemical properties. acs.org

Computational methods are playing an increasingly pivotal role. Advanced techniques, such as using AlphaFold2 to construct detailed models of target proteins, guide the rational design of inhibitors. pnas.org This structure-based approach allows for the optimization of compounds by identifying vacant spaces in the binding pocket that can be filled by modifying substituents on the chromen-4-one core. pnas.org This strategy has been successfully used to optimize related compounds by modifying substituents on the phenyl ring to enhance binding specificity and inhibitory activity. pnas.org

Medicinal chemistry campaigns have systematically explored modifications to generate novel series with improved profiles. One such effort, starting from a chromenone template, led to a chromenone-oxime series with significantly improved potency as allosteric modulators for specific receptors. acs.org This work demonstrated that strategic modifications could enhance potency by nearly 50-fold and led to the identification of clinical development candidates. acs.org

| Parent Scaffold | Modification Strategy | Intended Improvement | Example/Outcome |

|---|---|---|---|

| Chroman-4-one | Introduction of heterofunctional groups (hydroxyl, carboxyl, etc.) on alkyl side chains. acs.org | Increased hydrophilicity and improved pharmacokinetic properties. acs.org | Analogues with retained high SIRT2 selectivity and potent inhibitory activity. acs.org |

| 4H-Chromen-4-one | Structure-based design using computational models (AlphaFold2) to modify phenyl ring substituents. pnas.org | Enhanced binding specificity, improved oral bioavailability, and more potent antitumor effects. pnas.org | Identification of HEAL-116 as a potent 3βHSD1 inhibitor with robust antitumor effects in preclinical models. pnas.org |

| Chromenone | Conversion to a chromenone-oxime series. acs.org | Improved potency and brain-penetrant properties for neurological targets. acs.org | Discovery of compound 60 (PXT002331), a clinical development candidate for Parkinson's disease. acs.org |

| Chromen-4-one | Synthesis of quinolin-4-one and pyridopyrimidin-4-one surrogates. mdpi.com | Explore new chemical space and identify novel potent inhibitors of DNA-PK. mdpi.com | Compounds with high potency against DNA-PK and significant potentiation of ionizing radiation in vitro. researchgate.net |

Combination Therapies and Polypharmacology Approaches

The complexity of many diseases, particularly cancer and neurodegenerative disorders, often necessitates therapeutic strategies that go beyond a single target. This has led to growing interest in combination therapies and polypharmacology for compounds like this compound. nih.govnih.gov

Polypharmacology refers to the ability of a single drug molecule to interact with multiple targets. nih.gov While unintended off-target effects can lead to adverse events, a designed polypharmacological profile can be highly beneficial, especially for complex diseases regulated by multiple pathways. nih.gov The chromen-4-one scaffold is known to interact with a variety of kinases and other enzymes, suggesting that its derivatives could be rationally designed as multi-targeting agents. researchgate.nettandfonline.com This approach could offer a more robust therapeutic effect compared to highly selective single-target drugs. nih.gov

Combination therapy , which involves administering two or more distinct drugs, is a cornerstone of modern medicine. abpi.org.uk The rationale is to target different disease pathways synergistically, enhance efficacy, and overcome drug resistance. nih.govabpi.org.uk Analogues of this compound, which may act as inhibitors of key signaling pathways like PI3K or DNA-PK, are prime candidates for combination regimens. mdpi.comnih.gov For example, combining a DNA-PK inhibitor with ionizing radiation or certain chemotherapies is a well-explored strategy to enhance cancer cell death. researchgate.net Similarly, combining a PI3K pathway inhibitor with other targeted agents or standard chemotherapy could overcome survival responses mounted by tumor cells. nih.gov The clinical development of combination therapies is an active area of research, with studies like the FLAURA-2 and MARIPOSA trials demonstrating the potential for improved outcomes in cancer treatment. ilcn.org

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the therapeutic potential of this compound analogues, researchers rely on a suite of advanced preclinical models. These models, spanning from in vitro cellular assays to in vivo animal studies, are essential for assessing efficacy and understanding the mechanism of action before human trials.

In Vitro Models: Initial efficacy screening is often performed using cell-based assays. For anticancer research, this involves testing compounds against panels of human cancer cell lines, such as MCF-7 (breast cancer), HL-60 (leukemia), and U87 (glioblastoma), to determine their cytotoxic or growth-inhibitory effects. tandfonline.comnih.govdovepress.com For neuroprotective research, in vitro neuronal injury models are employed. These models expose primary neurons to insults like glutamate, oxygen-glucose deprivation, or nutrient serum deprivation to simulate the conditions of ischemic stroke, allowing researchers to evaluate a compound's ability to prevent neuronal death. nih.gov

In Vivo Models: Promising compounds advance to in vivo testing in animal models that recapitulate aspects of human disease. For oncology, tumor-bearing mouse models are standard. These are often created by subcutaneously inoculating cancer cell lines into immunocompromised mice, which then allows for the evaluation of a drug's effect on tumor growth. tandfonline.comnih.gov More sophisticated genetically engineered mouse models, such as the K-RasLSL/+/Ptenfl/fl model for ovarian cancer, provide a context that more closely mimics human tumor genetics and progression. nih.gov

For neurodegenerative diseases, specific animal models are used to assess functional outcomes. In Parkinson's disease research, for example, the haloperidol-induced catalepsy model in mice is used to evaluate the anticataplectic effects of drug candidates, providing a measure of their potential to alleviate motor symptoms. acs.org In stroke research, in vivo cerebral ischemia models in rats are used to measure a compound's ability to reduce infarct size and improve neurological deficits. nih.gov

| Model Type | Specific Model | Disease Area | Purpose of Assessment |

|---|---|---|---|

| In Vitro | Human Cancer Cell Lines (MCF-7, Hela, SMMC-7721, U87). tandfonline.comdovepress.com | Cancer | Evaluate antiproliferative and cytotoxic activity. tandfonline.comdovepress.com |

| In Vitro | Neuronal Injury Models (glutamate, oxygen-glucose deprivation). nih.gov | Cerebral Ischemia/Stroke | Assess neuroprotective effects and prevention of neuronal death. nih.gov |

| In Vivo | Tumor-bearing Mouse Model (subcutaneous inoculation of cancer cells). tandfonline.com | Cancer | Measure inhibition of tumor growth in a living system. tandfonline.com |

| In Vivo | K-RasLSL/+/Ptenfl/fl Genetically Engineered Mouse Model. nih.gov | Ovarian Cancer | Evaluate efficacy in a tumor model with specific genetic mutations (Pten loss). nih.gov |

| In Vivo | Haloperidol-induced Catalepsy in mice. acs.org | Parkinson's Disease | Assess dose-dependent reversal of catalepsy and antiparkinsonian activity. acs.org |

| In Vivo | Cerebral Ischemia Animal Model in rats. nih.gov | Cerebral Ischemia/Stroke | Evaluate reduction of infarct size and improvement in neurological deficit. nih.gov |

Strategic Directions for Drug Discovery and Development Initiatives

The journey of a compound like this compound from a laboratory hit to a marketable drug is long and resource-intensive, requiring a clear strategic direction. frontiersin.org Modern drug discovery initiatives leverage a combination of advanced technologies and collaborative models to increase efficiency and success rates. nih.gov

Advanced Discovery Methodologies: The initial identification of lead compounds has been revolutionized by techniques like high-throughput screening (HTS) and fragment-based drug discovery (FBDD). frontiersin.org FBDD, in particular, has emerged as a powerful strategy that involves screening smaller, less complex molecular fragments, which can serve as efficient starting points for building highly optimized drug candidates. frontiersin.org Furthermore, the integration of Computer-Aided Drug Design (CADD) and artificial intelligence (AI) is transforming the field by enabling more accurate predictions and refining candidate selection, thereby streamlining the synthesis and testing of new analogues. nih.gov Other advanced strategies like DNA-Encoded Libraries (DELs) and Targeted Protein Degradation (TPD) are also expanding the toolkit for tackling difficult drug targets. nih.gov

Translational and Collaborative Frameworks: A significant hurdle in drug development is the "valley of death," where promising academic discoveries fail to transition into the pharmaceutical pipeline. c-path.org To bridge this gap, new models of collaboration are emerging. Organizations like the Critical Path Institute (C-Path) and its Translational Therapeutics Accelerator (TRxA) provide funding, strategic guidance, and regulatory science expertise to academic researchers, empowering them to advance their discoveries. c-path.org These initiatives foster partnerships between academia, industry, and government to pool resources and data, which decreases costs and expedites development. sydney.edu.aufda.gov Such collaborative efforts are crucial for navigating the complex regulatory landscape and ensuring that comprehensive data packages are developed to support the progression of new chemical entities through preclinical and clinical phases. c-path.orgeisai.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.